PF-03716556
Overview
Description
PF-03716556 is a potent and selective P-CAB (potassium-competitive acid blocker), with pIC50 of 6.026 and 7.095 for the inhibition of porcine H+,K±ATPase activity in ion-leaky and ion-tight assay, respectively . It inhibits gastric acid secretion and displays no activity at Na+,K±ATPase . It is used for the treatment of gastroesophageal reflux disease .
Molecular Structure Analysis
The molecular structure of PF-03716556 is C22H26N4O3 . The compound is also known as [N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide] .Chemical Reactions Analysis
PF-03716556 is a potent and selective acid pump antagonist. It has a pIC50 of about 6.026 and 7.095 for the inhibition of porcine H+,K±ATPase activity in ion-leaky and ion-tight assay, respectively . It is used for the treatment of gastroesophageal reflux disease .Physical And Chemical Properties Analysis
PF-03716556 is a white to tan powder . It is soluble in DMSO . The compound has a molecular weight of 394.47 .Scientific Research Applications
New Trends and Future Perspectives on Plasma Focus Research :
- This paper by L. Soto (2005) offers a comprehensive overview of contributions in plasma focus devices, discussing their applications in non-destructive tests, detection of substances, pulsed radiation in biology, and material sciences (Soto, 2005).
Progress in Plasma Focus Research and Applications :
- V. Krauz (2006) analyzes the current state of plasma focus research, highlighting its use in high-energy-density physics studies and various application problems (Krauz, 2006).
Oxy-fuel Combustion of Pulverized Fuels Combustion Fundamentals and Modeling
:
- A paper by C. Yin and Jinyue Yan (2016) discusses oxy-fuel combustion of pulverized fuels (PF) as a technology for CO2 capture from power plants, addressing its fundamentals and modeling (Yin & Yan, 2016).
Measuring Procedural Fidelity in Behavioural Research :
- Jennifer R. Ledford and D. Gast (2014) examine procedural fidelity (PF) in the context of research implementation, highlighting its importance in determining the effectiveness of interventions (Ledford & Gast, 2014).
Dense Transient Pinches and Pulsed Power Technology Research and Applications Using Medium and Small Devices
:
- L. Soto and colleagues (
Intelligent Particle Filter and Its Application to Fault Detection of Nonlinear System :
- Shen Yin and Xiangping Zhu (2015) present a modified particle filter, the intelligent particle filter (IPF), for estimating hidden states of nonlinear/non-Gaussian systems, with applications in real-time fault detection (Yin & Zhu, 2015).
Precision Farming Adoption and Use in Ohio Case Studies of Six Leading-edge Adopters
:
- M. Batte and Mike Arnholt (2003) discuss precision farming (PF) and its role in improving farm management decisions, particularly in the context of information gathering technologies (Batte & Arnholt, 2003).
properties
IUPAC Name |
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHKBMJREUZHOV-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648811 | |
Record name | N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-03716556 | |
CAS RN |
928774-43-0 | |
Record name | PF-03716556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-03716556 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.